

Application Notes and Protocols for High-Purity Dihydro FF-MAS Powder

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro Follicular Fluid Meiosis-Activating Sterol (**Dihydro FF-MAS**), with the systematic name 4,4-dimethyl-cholest-8(9),14-dien-3β-ol, is a crucial intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis.[1] This sterol plays a significant role in cellular processes, including meiosis initiation in oocytes. Its high-purity powdered form is essential for researchers studying sterol metabolism, cholesterol biosynthesis pathways, and reproductive biology. These application notes provide an overview of commercially available **Dihydro FF-MAS**, its biochemical context, and detailed protocols for its use in experimental settings.

Commercial Suppliers and Product Specifications

High-purity **Dihydro FF-MAS** powder is available from specialized chemical suppliers. A prominent supplier is Avanti Polar Lipids, with their products often distributed through channels like Sigma-Aldrich (a subsidiary of Merck KGaA).[2] Researchers should always refer to the supplier's certificate of analysis for lot-specific details.

Table 1: Commercial Supplier and Product Specifications for Dihydro FF-MAS Powder



Parameter	Details	Reference
Supplier	Avanti Polar Lipids (distributed via Sigma-Aldrich/Merck)	[2]
Product Name	Dihydro FF-MAS	
Synonyms	4,4-dimethyl-cholest-8(9),14- dien-3β-ol	
CAS Number	19456-83-8	
Molecular Formula	C29H48O	
Molecular Weight	412.69 g/mol	
Purity (Assay)	≥99% (by TLC)	
Form	Powder	
Storage Temperature	-20°C	
Shipping Conditions	Dry ice	

A deuterated version, **Dihydro FF-MAS**-d6, is also available for use in metabolic flux analysis and tracer studies.[3]

Table 2: Product Specifications for **Dihydro FF-MAS**-d6



Parameter	Details	Reference
Supplier	Avanti Polar Lipids (distributed via Sigma-Aldrich/Merck)	[3]
Product Name	Dihydro FF-MAS-d6	
Synonyms	4,4-dimethyl(d6)-cholest- 8(9),14-dien-3β-ol	
CAS Number	2315262-47-4	
Molecular Formula	C29H42D6O	
Molecular Weight	418.73 g/mol	
Purity (Assay)	≥99% (by TLC)	
Form	Powder	
Storage Temperature	-20°C	

Biochemical Context and Signaling Pathways

Dihydro FF-MAS is a key intermediate in the Kandutsch-Russell pathway, one of the primary routes for converting lanosterol to cholesterol in mammalian cells.[1] This pathway is characterized by the early saturation of the sterol side chain.[1] The study of **Dihydro FF-MAS** and its metabolites provides critical insights into the regulation of cholesterol homeostasis. While FF-MAS (a related, demethylated sterol) has been shown to influence the MAPK signaling pathway to promote meiosis, the primary role of **Dihydro FF-MAS** is as a precursor in the cholesterol synthesis cascade.[4][5]

Below is a simplified representation of the late-stage Kandutsch-Russell pathway where **Dihydro FF-MAS** is involved.



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Figure 1. Simplified Kandutsch-Russell Cholesterol Biosynthesis Pathway.

Experimental Protocols

The following protocols are adapted from established methodologies for studying sterol metabolism and are applicable to **Dihydro FF-MAS**.[1][6]

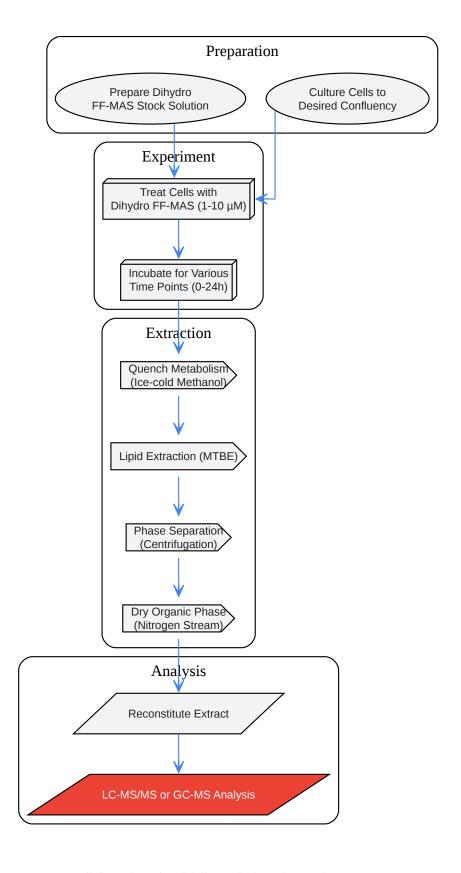
Protocol 1: In Vitro Metabolic Study in Cultured Cells (e.g., Hepatocytes)

This protocol outlines a method for tracing the metabolism of **Dihydro FF-MAS** in a cell culture model.

- 1. Materials and Reagents:
- High-purity Dihydro FF-MAS powder
- Primary hepatocytes or a relevant cell line (e.g., HepG2)
- Appropriate cell culture media and supplements
- Collagen-coated plates (for primary hepatocytes)
- Solvent for stock solution (e.g., Ethanol or DMSO)
- Internal standard for quantification (e.g., Dihydro FF-MAS-d6 if analyzing endogenous levels, or another stable isotope-labeled sterol)
- Ice-cold methanol
- Methyl tert-butyl ether (MTBE)
- Ultrapure water
- Nitrogen gas supply for solvent evaporation
- Reconstitution solvent (e.g., methanol/isopropanol 1:1, v/v)



2. Experimental Workflow:



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Figure 2. Workflow for In Vitro Dihydro FF-MAS Metabolic Study.

3. Detailed Procedure:

- Stock Solution Preparation: Prepare a 1-10 mM stock solution of Dihydro FF-MAS in ethanol. Store at -20°C.
- Cell Culture and Treatment: Plate cells (e.g., primary hepatocytes) on appropriate plates and culture until they reach desired confluency. Treat the cells with a final concentration of 1-10 μM Dihydro FF-MAS. Include a vehicle-only control (e.g., ethanol).
- Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the metabolic conversion.
- Metabolite Quenching and Extraction:
 - Aspirate the media and add 1 mL of ice-cold methanol to each well to quench metabolic activity.
 - Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
 - Add an appropriate internal standard for quantification.
 - Add 5 mL of MTBE and vortex vigorously for 1 minute.
 - Add 1.25 mL of ultrapure water and vortex for 20 seconds.[6]
- Phase Separation: Centrifuge the samples at 4,000 x g for 15 minutes at 4°C to separate the aqueous and organic phases.[6]
- Collection and Drying: Carefully collect the upper organic phase, which contains the sterols, and transfer it to a new tube. Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
- Reconstitution and Analysis: Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 μL of methanol/isopropanol 1:1, v/v). Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass



Spectrometry (GC-MS) to identify and quantify **Dihydro FF-MAS** and its downstream metabolites like Dihydro T-MAS and cholesterol.[1][6]

Protocol 2: In Vivo Metabolic Study in a Rodent Model

This protocol describes how to track the metabolic fate of **Dihydro FF-MAS** following administration to a laboratory animal.

- 1. Materials and Reagents:
- High-purity **Dihydro FF-MAS** powder (or **Dihydro FF-MAS**-d6 for tracer studies)
- Administration vehicle (e.g., corn oil, carboxymethylcellulose)
- Laboratory animals (e.g., mice, rats)
- Tools for oral gavage or injection
- Metabolic cages (for urine/feces collection)
- Lipid extraction reagents (as listed in Protocol 1)
- Internal standard for quantification
- 2. Experimental Procedure:
- Animal Acclimatization: Acclimate animals to the experimental conditions for at least one week.
- Compound Administration: Prepare a formulation of **Dihydro FF-MAS** in a suitable vehicle.
 Administer a defined dose to the animals via the desired route (e.g., oral gavage). Include a vehicle control group.
- Sample Collection:
 - Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours).
 - If using metabolic cages, collect urine and feces at timed intervals.



- At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, intestine, brain).
- Sample Processing:
 - Extract lipids from plasma, urine, feces, and tissue homogenates using the methods described in Protocol 1 (steps 4-6).
 - Ensure the addition of an internal standard to each sample before extraction for accurate quantification.[1]
- Analytical Measurement: Analyze the processed samples using LC-MS/MS or GC-MS to identify and quantify the administered **Dihydro FF-MAS** and its subsequent metabolites in different biological matrices.[1]

Data Interpretation and Expected Outcomes

In these experiments, researchers can expect to observe the time-dependent decrease of **Dihydro FF-MAS** and the corresponding increase of its downstream metabolites in the Kandutsch-Russell pathway. By using a stable isotope-labeled version like **Dihydro FF-MAS**-d6, one can precisely measure the flux through this specific branch of cholesterol synthesis.[1] This data is invaluable for understanding the regulation of cholesterol production and for evaluating the on-target effects of drugs that modulate this pathway.

Disclaimer: These protocols provide a general framework. Researchers must optimize conditions for their specific cell lines, animal models, and analytical equipment. All experiments should be conducted in accordance with institutional guidelines and regulations.

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